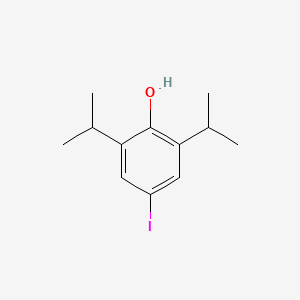

4-Iodo-2,6-bis(isopropyl)phenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-iodo-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJHJCFWTNRPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432353 | |

| Record name | 4-Iodopropofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169255-48-5 | |

| Record name | 4-Iodo-2,6-bis(1-methylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169255-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodopropofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(isopropyl)-4-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Iodo-2,6-bis(isopropyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WD5JT8TB8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Iodo 2,6 Bis Isopropyl Phenol

Regioselective Iodination of 2,6-bis(isopropyl)phenol

The direct and regioselective iodination of the sterically hindered 2,6-bis(isopropyl)phenol presents a primary route to the target molecule. The bulky isopropyl groups at the ortho positions direct electrophilic substitution to the para position, making it the favored site for iodination.

Electrophilic Iodination Protocols and Reagent Development

A variety of electrophilic iodinating reagents have been developed to achieve efficient and selective iodination of aromatic compounds. For phenols, the choice of reagent and reaction conditions is crucial to maximize the yield of the desired para-iodinated product while minimizing side reactions.

One straightforward method involves the use of iodine monochloride (ICl) . A solution of iodine monochloride in acetic acid can be added dropwise to a solution of 2,6-bis(isopropyl)phenol, also in acetic acid, at room temperature. This method has been reported to yield 4-Iodo-2,6-bis(isopropyl)phenol, though purification by column chromatography is necessary to isolate the product.

Other common electrophilic iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, and N-iodosuccinimide (NIS). The reactivity of these reagents can be tuned by the addition of acids or other catalysts. For instance, the combination of NIS with a catalytic amount of an acid like p-toluenesulfonic acid can enhance the electrophilicity of the iodine and promote regioselective iodination. Silver salts, such as silver sulfate or silver tetrafluoroborate, can also be used to activate molecular iodine, generating a more potent electrophilic iodine species. uky.edunih.gov

The following table summarizes various electrophilic iodination systems applicable to phenols, highlighting the diversity of available reagents.

| Reagent System | Typical Solvent | Comments |

| Iodine Monochloride (ICl) | Acetic Acid | Direct and straightforward method. |

| N-Iodosuccinimide (NIS) / p-TsOH | Dichloromethane | Acid catalysis enhances reactivity and selectivity. |

| Molecular Iodine (I₂) / H₂O₂ | Water/Ethanol | A greener approach utilizing a common oxidant. |

| Molecular Iodine (I₂) / Silver Salt (e.g., Ag₂SO₄) | Acetonitrile (B52724) | Silver salt activates iodine by precipitating iodide. uky.edunih.gov |

Oxidative Iodination Approaches using Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful oxidants in organic synthesis, capable of mediating a wide range of transformations, including the iodination of aromatic compounds. Reagents such as Phenyliodine(III) diacetate (PIDA) and Phenyliodine(III) bis(trifluoroacetate) (PIFA) are commonly employed for the oxidative dearomatization of phenols. nih.govorganic-chemistry.org While often used to generate quinones, under modified conditions, they can facilitate iodination.

In the context of synthesizing this compound, a hypervalent iodine reagent could be used in conjunction with a source of iodide. The hypervalent iodine species would oxidize the iodide to a more electrophilic iodine species in situ, which would then iodinate the phenol (B47542). For example, a system comprising PIDA and a suitable iodine source could be employed. The reaction proceeds through the formation of an electrophilic iodinating agent, which then attacks the electron-rich phenol ring. The bulky ortho-substituents on 2,6-bis(isopropyl)phenol would direct this attack to the para position.

The table below outlines common hypervalent iodine reagents used in oxidative transformations of phenols.

| Hypervalent Iodine Reagent | Abbreviation | Typical Application in Phenol Chemistry |

| Phenyliodine(III) diacetate | PIDA | Oxidative dearomatization, formation of quinols. nih.govnih.gov |

| Phenyliodine(III) bis(trifluoroacetate) | PIFA | More reactive oxidant than PIDA, used for similar transformations. nih.govorganic-chemistry.org |

| 2-Iodoxybenzoic acid | IBX | Oxidation of phenols to ortho-quinones. organic-chemistry.org |

Mechanistic Insights into Direct Iodination Pathways

The direct iodination of phenols is generally understood to proceed via an electrophilic aromatic substitution (SEAr) mechanism. The hydroxyl group of the phenol is a strong activating group, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. The isopropyl groups at the ortho positions, due to their steric bulk, hinder attack at these positions, thereby favoring substitution at the para position.

Computational studies, often employing Density Functional Theory (DFT), have provided deeper insights into the mechanisms of reactions involving hypervalent iodine reagents and phenols. These studies suggest that the reaction can proceed through different pathways, including associative and dissociative mechanisms. In the context of oxidative dearomatization, the formation of an iodine(III)-phenolate intermediate is often proposed. The exact pathway can be influenced by factors such as the solvent polarity and the nature of the ligands on the iodine center. While these studies often focus on dearomatization, the underlying principles of substrate activation and electrophile generation are relevant to understanding oxidative iodination.

Functional Group Interconversion Strategies for this compound

Besides direct iodination, this compound can potentially be synthesized through the interconversion of other functional groups on the aromatic ring.

Halogen Exchange Reactions from Other Halogenated Phenols

Halogen exchange, particularly the Finkelstein reaction, is a well-established method for the synthesis of iodoalkanes. While less common for aromatic systems, under certain conditions, an aromatic halogen exchange can be achieved. This would involve starting with a different halogenated 2,6-bis(isopropyl)phenol, such as the 4-bromo or 4-chloro derivative, and replacing the existing halogen with iodine.

This transformation typically requires a source of iodide, such as sodium iodide, and often a catalyst. For aryl halides, copper(I) iodide is a common catalyst for this type of reaction, which is sometimes referred to as the "aromatic Finkelstein reaction." The reaction is usually carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures. The success of this reaction would depend on the relative bond strengths of the C-X and C-I bonds and the reaction conditions employed. While a specific documented example for the conversion of 4-bromo-2,6-bis(isopropyl)phenol to its iodo counterpart is not readily found in the literature, the general principle of copper-catalyzed halogen exchange on an activated aryl halide suggests its feasibility.

Transformations from Non-Halogenated Precursors

The synthesis of this compound from a non-halogenated precursor other than 2,6-bis(isopropyl)phenol itself would likely involve a multi-step sequence. One hypothetical route could start from a more readily available functionalized phenol. For example, starting from 4-amino-2,6-bis(isopropyl)phenol, a Sandmeyer-type reaction could be employed. This would involve diazotization of the amino group with nitrous acid to form a diazonium salt, followed by treatment with a solution of potassium iodide to introduce the iodine atom.

Another approach could involve the synthesis of the 2,6-bis(isopropyl)phenol ring system from a non-phenolic precursor, with the iodine atom being introduced at a later stage. However, the most direct and common strategy for synthesizing this compound from a non-halogenated precursor is the direct iodination of 2,6-bis(isopropyl)phenol as detailed in section 2.1. The synthesis of the 2,6-bis(isopropyl)phenol precursor itself is typically achieved through the Friedel-Crafts alkylation of phenol with propene or isopropanol using an acid catalyst. rsc.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable production methods. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Biocatalytic and Enzymatic Synthetic Routes

Biocatalytic and enzymatic methods offer a green alternative to traditional chemical synthesis for producing this compound. These methods utilize enzymes, which are highly selective and can operate under mild reaction conditions, thereby reducing energy consumption and the formation of byproducts.

One promising enzymatic approach involves the use of halogenases, which are capable of regioselectively halogenating aromatic compounds. Flavin-dependent halogenases, in particular, have been a focus of research for their ability to catalyze the electrophilic halogenation of a diverse range of aromatic substrates. While the direct enzymatic iodination of 2,6-bis(isopropyl)phenol to produce the 4-iodo derivative has not been extensively documented in publicly available research, the principles of enzymatic halogenation of other phenolic compounds can be applied. For instance, laccase-catalyzed iodination of p-substituted phenols has been demonstrated, showcasing the potential of enzymatic systems for such transformations.

The key advantages of biocatalytic routes include:

High selectivity: Enzymes can precisely target the desired position on the aromatic ring, minimizing the formation of isomers and other impurities.

Mild reaction conditions: Enzymatic reactions typically occur at or near ambient temperature and pressure, reducing energy requirements.

Reduced use of hazardous reagents: Biocatalytic systems can often replace harsh and toxic chemical reagents with more environmentally friendly alternatives.

However, challenges in the industrial application of enzymatic halogenation remain, including enzyme stability, the need for cofactors, and the potential for low reaction rates. Overcoming these hurdles through enzyme engineering and process optimization is an active area of research.

Solvent-Free and Microwave-Assisted Methodologies

To further enhance the green credentials of the synthesis of this compound, solvent-free and microwave-assisted techniques can be employed. These methods address the significant environmental impact associated with the use of volatile organic solvents and the energy-intensive nature of conventional heating methods.

Solvent-Free Synthesis:

Conducting reactions in the absence of a solvent eliminates a major source of waste and pollution. For the iodination of 2,6-bis(isopropyl)phenol, a solid-state reaction could be envisioned, where the reactants are mixed and heated or irradiated to initiate the reaction. This approach simplifies the work-up procedure, as the product can often be isolated directly without the need for solvent extraction and distillation. Case studies on other solvent-free industrial reactions have demonstrated significant reductions in waste and operational costs. acs.org

Microwave-Assisted Synthesis:

Microwave irradiation offers a more efficient and rapid method of heating compared to conventional techniques. rasayanjournal.co.in By directly coupling with the molecules in the reaction mixture, microwaves provide uniform and rapid heating, leading to significantly shorter reaction times and often improved yields. rasayanjournal.co.in Several studies have reported the successful application of microwave-assisted synthesis for the iodination of aromatic compounds. acs.org For the synthesis of this compound, a microwave-assisted approach could lead to:

Reduced reaction times: From hours to minutes. nih.gov

Increased yields: Due to more efficient energy transfer and reduced side reactions. nih.gov

Lower energy consumption: As heating is targeted and localized.

The combination of solvent-free conditions with microwave assistance can create a highly efficient and environmentally friendly synthetic route.

Below is a hypothetical comparison of reaction conditions for the synthesis of this compound using different methodologies.

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Solvent-Free Synthesis |

| Solvent | Organic Solvent (e.g., Dichloromethane) | Minimal or no solvent | None |

| Reaction Time | Several hours | Minutes | Variable, often shorter than conventional |

| Energy Input | High (conventional heating) | Moderate (localized heating) | Variable (heating or mechanical energy) |

| Work-up | Solvent extraction, distillation | Simplified, less solvent waste | Direct product isolation |

| Yield | Moderate to good | Often higher than conventional | Variable, can be high |

Atom Economy and Waste Minimization in Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. scielo.br Maximizing atom economy is crucial for minimizing waste generation.

The electrophilic iodination of 2,6-bis(isopropyl)phenol can be designed to have a high atom economy. The ideal reaction would be a direct addition of iodine to the aromatic ring with no byproducts.

Reaction: C₁₂H₁₈O + I₂ → C₁₂H₁₇IO + HI

In this idealized reaction, the atom economy can be calculated as:

Atom Economy = (Molecular Weight of C₁₂H₁₇IO) / (Molecular Weight of C₁₂H₁₈O + Molecular Weight of I₂) * 100%

E-Factor and Process Mass Intensity (PMI):

Beyond atom economy, the E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are important metrics for evaluating the environmental impact of a chemical process. sheldon.nlresearchgate.net

E-Factor: The mass ratio of waste to the desired product. sheldon.nl

PMI: The total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product.

For the industrial production of this compound, a low E-Factor and PMI would be desirable. This can be achieved by:

Using catalytic reagents: Instead of stoichiometric amounts.

Recycling solvents and catalysts: To minimize their contribution to the waste stream.

Choosing reactions with high yields and selectivity: To reduce the formation of byproducts.

Implementing continuous manufacturing processes: Which can improve efficiency and reduce waste compared to batch processes. continuuspharma.com

The following table provides a hypothetical E-Factor analysis for different synthetic routes to this compound.

| Synthetic Route | Key Reagents | Waste Generated (per kg of product) | E-Factor |

| Traditional Iodination | I₂, Oxidizing Agent (e.g., HNO₃), Organic Solvent | Used solvent, inorganic salts, acid waste | High (>10) |

| Green Catalytic Iodination | I₂, Catalyst (e.g., enzyme), Aqueous Solvent | Minimal, biodegradable waste | Low (1-5) |

| Solvent-Free Microwave | I₂, Solid Support/Catalyst | Minimal solid waste | Very Low (<1) |

Scalability and Process Optimization for Academic and Industrial Production of this compound

The scalability of a synthetic route is a critical consideration for both academic research, which may require gram-scale quantities for further studies, and industrial production, where kilogram to ton-scale manufacturing is necessary. Process optimization is essential at all scales to ensure efficiency, safety, cost-effectiveness, and product quality.

For a sterically hindered molecule like this compound, direct electrophilic iodination of 2,6-bis(isopropyl)phenol presents a straightforward synthetic approach. The scalability of this process depends on several factors that need to be carefully optimized.

Key Optimization Parameters:

Reactant Stoichiometry: Optimizing the molar ratio of 2,6-bis(isopropyl)phenol to the iodinating agent is crucial to maximize the yield of the desired mono-iodinated product and minimize the formation of di- or tri-iodinated byproducts.

Catalyst Selection and Loading: For catalyzed reactions, the choice of catalyst (e.g., Lewis acids, enzymes) and its loading will significantly impact reaction rate and selectivity.

Solvent Selection: While solvent-free is ideal, if a solvent is necessary, its selection should consider factors such as reactant solubility, product isolation, and environmental impact. Green solvents are preferred.

Temperature and Pressure: These parameters influence reaction kinetics and selectivity. Optimization is required to find the balance between a reasonable reaction rate and minimizing side reactions.

Mixing and Mass Transfer: In heterogeneous reactions (e.g., using a solid catalyst or in a multiphase system), efficient mixing is critical to ensure good mass transfer and consistent reaction rates.

Challenges in Scaling Up:

Heat Transfer: Exothermic reactions can be challenging to control on a large scale. Efficient heat removal is necessary to prevent runaway reactions and ensure consistent product quality.

Mixing Efficiency: Achieving uniform mixing in large reactors can be difficult, potentially leading to localized "hot spots" and variations in product quality.

Product Isolation and Purification: The method of product isolation (e.g., crystallization, distillation) must be scalable and efficient. For a solid product like this compound, crystallization is a likely method, which requires optimization of solvent, temperature, and cooling profiles.

Safety Considerations: Handling large quantities of reactants and solvents introduces safety risks that must be carefully managed through proper reactor design, process controls, and safety protocols.

Process Optimization Strategies:

Design of Experiments (DoE): A statistical approach to systematically vary multiple process parameters simultaneously to identify the optimal conditions with a minimum number of experiments. syngeneintl.comnih.gov

Process Analytical Technology (PAT): The use of in-line or on-line analytical tools (e.g., FTIR, Raman spectroscopy) to monitor the reaction in real-time. mt.comamericanpharmaceuticalreview.com This allows for better process control and understanding, leading to improved consistency and quality.

Continuous Flow Chemistry: For industrial production, transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, efficiency, and scalability. nih.gov Continuous flow reactors provide excellent heat and mass transfer, precise control over reaction parameters, and the ability to produce large quantities of material from a small reactor footprint. The synthesis of the related compound, propofol (B549288) (2,6-diisopropylphenol), has been successfully demonstrated in a continuous flow system.

The following table outlines a potential process optimization workflow for the synthesis of this compound.

| Stage | Objective | Key Activities | Tools and Techniques |

| 1. Feasibility & Route Scouting | Identify a viable synthetic route. | Literature review, small-scale laboratory experiments. | Standard laboratory equipment. |

| 2. Process Development & Optimization | Define optimal reaction conditions. | Design of Experiments (DoE) to study the effect of key parameters. | Laboratory reactors with process control, PAT tools (e.g., in-situ IR). |

| 3. Scale-Up & Pilot Plant | Demonstrate the process at an intermediate scale. | Operation in a pilot plant to identify and address scale-up challenges. | Pilot-scale reactors, process simulation software. semanticscholar.org |

| 4. Industrial Production | Manufacture the product at the required scale. | Implementation of the optimized process in a full-scale production facility. | Large-scale reactors, continuous manufacturing systems, robust quality control. |

By applying these principles of scalability and process optimization, the synthesis of this compound can be efficiently and safely transitioned from a laboratory-scale procedure to a robust industrial process.

Applications of 4 Iodo 2,6 Bis Isopropyl Phenol in Advanced Organic Synthesis

Precursor in Transition Metal-Catalyzed Cross-Coupling Reactions

4-Iodo-2,6-bis(isopropyl)phenol serves as a valuable precursor in a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental processes for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. The presence of the iodine atom, a good leaving group, and the sterically hindered phenolic hydroxyl group makes this compound a versatile substrate for such transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. mychemblog.com In this context, this compound can react with various aryl or vinyl boronic acids or their esters to generate sterically hindered biaryl and styrenyl phenols. These products are important scaffolds in medicinal chemistry and materials science.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

phenol_1.png)

A variety of palladium catalysts and ligands can be employed to facilitate this transformation, with the choice often depending on the specific substrates and desired reaction conditions. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), often in combination with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands for challenging couplings. organic-chemistry.org

Table 1: Examples of Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Typical Substrates |

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Aryl iodides, bromides |

| Pd₂(dba)₃ | Tri-tert-butylphosphine (P(t-Bu)₃) | Aryl chlorides, bromides |

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Aryl halides, triflates |

Heck, Sonogashira, and Negishi Coupling Applications

Beyond the Suzuki-Miyaura reaction, this compound is also a suitable substrate for other important palladium-catalyzed cross-coupling reactions.

Heck Coupling: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. This provides a route to various styrenyl derivatives of 2,6-diisopropylphenol.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, yielding an alkynyl-substituted phenol (B47542). acs.org These products can be valuable intermediates for the synthesis of more complex molecules.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl iodide. The Negishi coupling is known for its high functional group tolerance.

These reactions expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents at the 4-position of the phenolic ring.

Mechanistic Aspects of Catalyst/Substrate Interactions in Cross-Coupling

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. scirp.org

Oxidative Addition: The active Pd(0) catalyst reacts with the this compound, breaking the carbon-iodine bond and forming a Pd(II) intermediate. mychemblog.comscirp.org The steric hindrance from the two isopropyl groups can influence the rate of this step.

Transmetalation: The organoboron reagent (in the Suzuki-Miyaura reaction), after activation by a base, transfers its organic group to the palladium center, displacing the halide. mychemblog.comscirp.org The nature of the base and the boron reagent are crucial for the efficiency of this step. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. mychemblog.comscirp.org

The bulky isopropyl groups on the phenolic substrate can have a significant impact on the reaction. They can influence the geometry of the palladium intermediates and potentially hinder the approach of the coupling partners. However, they can also promote reductive elimination, which is often the product-forming step. The phenolic hydroxyl group can also play a role, either by coordinating to the metal center or by influencing the electronic properties of the aryl iodide.

Building Block for Complex Chemical Architectures

The versatility of this compound extends beyond simple cross-coupling reactions. It serves as a fundamental building block for the construction of more elaborate and functionally diverse molecules.

Access to Polyfunctionalized Phenolic Derivatives

Starting from this compound, a wide array of polyfunctionalized phenolic derivatives can be synthesized. The iodine atom can be replaced by various functional groups through cross-coupling reactions as discussed previously. Furthermore, the phenolic hydroxyl group can undergo a range of chemical transformations.

For instance, the hydroxyl group can be etherified, esterified, or converted to a triflate, which itself is an excellent leaving group for further cross-coupling reactions. This sequential functionalization allows for the creation of highly substituted and complex phenolic compounds with tailored properties.

Table 2: Potential Functionalizations of this compound

| Position | Reaction Type | Reagents | Resulting Functional Group |

| 4 (Iodo) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl |

| 4 (Iodo) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |

| 1 (Hydroxy) | Etherification | Alkyl halide, base | Alkoxy |

| 1 (Hydroxy) | Esterification | Acyl chloride or anhydride, base | Ester |

Scaffold for Supramolecular Chemistry Components

The rigid and sterically defined structure of the 2,6-diisopropylphenyl group, combined with the functional handle at the 4-position, makes this compound an attractive scaffold for the design and synthesis of components for supramolecular chemistry.

By introducing recognition motifs or reactive groups through the synthetic methodologies described above, molecules can be created that are capable of self-assembly into larger, well-defined architectures. The bulky isopropyl groups can play a crucial role in directing the assembly process by controlling the steric interactions between the molecular components. This can lead to the formation of novel host-guest systems, molecular capsules, and other complex supramolecular structures with potential applications in areas such as sensing, catalysis, and materials science.

Structural Analysis and Advanced Spectroscopic Characterization of 4 Iodo 2,6 Bis Isopropyl Phenol and Its Research Intermediates

X-ray Crystallography for Solid-State Conformation and Crystal Packing

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. For 4-iodo-2,6-bis(isopropyl)phenol, this method would provide precise information on its solid-state conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern its crystal packing.

In the solid state, the phenolic hydroxyl group of this compound is expected to be a primary participant in hydrogen bonding. It can act as a hydrogen bond donor, forming O-H···O linkages with neighboring molecules. The steric hindrance imposed by the bulky isopropyl groups at the ortho positions might influence the geometry and strength of these hydrogen bonds.

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) |

| Hydrogen Bond | O-H | O (hydroxyl) | 2.7 - 2.9 |

| Halogen Bond | C-I | O (hydroxyl) | 3.0 - 3.3 |

| Halogen Bond | C-I | π (aromatic ring) | 3.4 - 3.7 |

| van der Waals | Isopropyl H | Various | > 3.5 |

Note: The data in this table is predictive and based on typical bond distances observed in similar halogenated phenolic structures.

Conformational polymorphism describes the ability of a compound to crystallize in different crystal structures, arising from different conformations of the molecule. For this compound, polymorphism could arise from variations in the orientation of the hydroxyl group's hydrogen atom and the rotational conformations of the two isopropyl groups. The specific crystalline form obtained would likely be dependent on crystallization conditions such as solvent, temperature, and cooling rate. Each polymorph would exhibit distinct physical properties, including melting point, solubility, and stability. While no specific studies on the conformational polymorphism of this compound have been reported, this phenomenon is common among substituted phenols.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. Advanced NMR techniques can provide detailed connectivity information and insights into dynamic processes.

To confirm the successful synthesis of this compound and to characterize any related intermediates or byproducts, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a correlation between the methine proton and the methyl protons of the isopropyl groups. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the molecule. sdsu.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Aromatic C-H | ~7.1 | ~128 | C-I, Isopropyl C |

| Phenolic O-H | 4.5 - 5.5 | - | Aromatic C-O |

| Isopropyl C-H | ~3.1 | ~34 | Aromatic C, Isopropyl CH₃ |

| Isopropyl CH₃ | ~1.2 | ~24 | Isopropyl C-H, Aromatic C |

| Aromatic C-O | - | ~150 | Phenolic O-H, Aromatic C-H |

| Aromatic C-I | - | ~85 | Aromatic C-H |

| Aromatic C-isopropyl | - | ~140 | Isopropyl C-H, Aromatic C-H |

Note: The chemical shifts are estimates based on analogous structures and may vary depending on experimental conditions.

The two isopropyl groups in this compound can undergo rotation around the C-C bond connecting them to the aromatic ring. At room temperature, this rotation is typically fast on the NMR timescale, resulting in equivalent chemical shifts for the two methyl groups within each isopropyl substituent. However, at lower temperatures, this rotation can be slowed down, potentially leading to the observation of distinct signals for the methyl groups.

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could be used to determine the energy barrier for this rotational process. Theoretical calculations on the isopropyl radical suggest that the barrier to internal rotation of the methyl groups is relatively low. ibm.com However, in the solid state, intermolecular interactions can significantly increase this barrier. brynmawr.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to monitor the progress of a chemical reaction.

For this compound, IR spectroscopy would be expected to show a characteristic broad absorption band for the O-H stretch of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The C-O stretching vibration would likely appear in the 1200-1300 cm⁻¹ range. The presence of the isopropyl groups would give rise to characteristic C-H stretching and bending vibrations. The C-I stretching vibration is expected to appear at lower frequencies, typically below 600 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations would be particularly prominent in the Raman spectrum. The C-I stretch, while weak in the IR, may show a stronger signal in the Raman spectrum. By monitoring the appearance or disappearance of key vibrational bands, these techniques could be used to follow the iodination of 2,6-bis(isopropyl)phenol to form the title compound.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Phenolic O-H | O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H | C-H Stretch | 3000-3100 | Strong |

| Isopropyl C-H | C-H Stretch | 2850-3000 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Strong |

| Phenolic C-O | C-O Stretch | 1200-1300 | Medium |

| Carbon-Iodine | C-I Stretch | < 600 | Medium-Strong |

Note: These are predicted frequency ranges and the exact values can be influenced by the molecular environment and intermolecular interactions.

Elucidation of Reaction Intermediates through Characteristic Vibrations

The synthesis of this compound typically proceeds via the electrophilic iodination of 2,6-bis(isopropyl)phenol. ontosight.ai Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for monitoring the progress of this reaction by identifying the characteristic vibrational modes of the reactant, intermediates, and the final product. researchgate.net

The key transformation is the substitution of a hydrogen atom with an iodine atom at the para-position of the phenol (B47542) ring. This change in the molecular structure leads to distinct shifts in the vibrational spectra.

Key Vibrational Modes for Reaction Monitoring:

O-H Stretch: In the reactant, 2,6-bis(isopropyl)phenol, the O-H stretching vibration is typically observed as a broad band in the region of 3300-3400 cm⁻¹ in the IR spectrum, characteristic of hydrogen-bonded phenols. libretexts.org The precise position and shape of this band can be influenced by solvent and concentration. researchgate.net Upon formation of the iodinated product, subtle shifts in this band can be observed due to changes in the electronic environment of the hydroxyl group.

C-H Aromatic Bending: The out-of-plane C-H bending vibrations of the aromatic ring are particularly useful. The starting material, 2,6-bis(isopropyl)phenol, will exhibit a specific pattern of C-H bending modes corresponding to its substitution pattern. The introduction of the heavy iodine atom at the para-position will cause a noticeable change in these modes, with new bands appearing that are characteristic of the 1,2,3,5-tetrasubstituted benzene (B151609) ring of the product.

C-I Stretch: The most direct evidence of the reaction's success is the appearance of a new vibrational mode corresponding to the C-I stretch in the low-frequency region of the spectrum (typically 500-600 cm⁻¹). The intensity of this peak can be correlated with the concentration of the this compound product.

While dedicated studies on the vibrational spectra of this compound are not extensively available, data from similar phenolic compounds provide a strong basis for these assignments. researchgate.netijaemr.com

Table 1: Representative Vibrational Frequencies for Monitoring the Iodination of 2,6-bis(isopropyl)phenol

| Vibrational Mode | Starting Material (2,6-bis(isopropyl)phenol) | Product (this compound) | Significance |

| O-H Stretch | ~3300-3400 cm⁻¹ (broad) | Subtle shift from starting material | Indicates changes in the electronic environment of the OH group |

| Aromatic C-H Bending | Characteristic pattern for 1,2,3-trisubstituted ring | New pattern for 1,2,3,5-tetrasubstituted ring | Confirms substitution on the aromatic ring |

| C-I Stretch | Absent | ~500-600 cm⁻¹ | Direct evidence of iodination |

Note: The exact frequencies can vary depending on the specific experimental conditions.

Quantitative Analysis of Reaction Mixtures

To optimize the synthesis of this compound, it is essential to quantify the components of the reaction mixture over time. This allows for the determination of reaction kinetics, yield, and the identification of any side products. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. dtu.dk

A typical HPLC method would involve the following:

Stationary Phase: A reverse-phase column (e.g., C18) is generally suitable for separating phenolic compounds.

Mobile Phase: A gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is often used to achieve good separation of the relatively nonpolar starting material and the more nonpolar product. dtu.dk

Detection: A UV detector is effective, as both the reactant and the product contain a chromophoric phenol ring. The wavelength of detection can be optimized to maximize the sensitivity for all components of interest.

By injecting aliquots of the reaction mixture at different time points and comparing the peak areas to those of known standards, a concentration profile for the reactant, product, and any significant intermediates or byproducts can be constructed. This quantitative data is invaluable for understanding the reaction mechanism and for process control in a larger-scale synthesis. For instance, in the iodination of phenol, HPLC has been used to analyze the reaction mixture and determine the relative amounts of different iodinated phenols formed. dtu.dk

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the identity of the desired product and any novel intermediates or byproducts formed during the synthesis of this compound.

HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, typically to within a few parts per million (ppm). ub.edu This precision allows for the unambiguous determination of the elemental composition of an ion. For this compound (C₁₂H₁₇IO), the theoretical exact mass of the molecular ion [M]⁺ can be calculated with high precision. Experimental measurement of this exact mass in the product sample provides definitive confirmation of its identity.

Should any unexpected derivatives be formed, for example, through over-iodination or side reactions involving the isopropyl groups, HRMS can be used to determine their elemental formulas, providing crucial clues to their structures.

Table 2: Theoretical Exact Masses for Potential Species in the Synthesis of this compound

| Compound | Formula | Theoretical Exact Mass [M]⁺ |

| 2,6-bis(isopropyl)phenol | C₁₂H₁₈O | 178.1358 |

| This compound | C₁₂H₁₇IO | 304.0324 |

| Di-iodo-2,6-bis(isopropyl)phenol | C₁₂H₁₆I₂O | 429.9290 |

Note: These values are for the monoisotopic masses.

In addition to providing exact mass measurements, mass spectrometry can be used to fragment the ionized molecules. The resulting fragmentation pattern is a fingerprint of the molecule's structure and can be used to confirm the positions of the substituents.

For this compound, key fragmentation pathways would include:

Loss of a methyl group: A common fragmentation for isopropyl groups is the loss of a methyl radical (•CH₃), which would result in a peak at M-15.

Loss of an isopropyl group: Cleavage of the entire isopropyl group (•C₃H₇) would lead to a peak at M-43.

Cleavage of the C-I bond: The carbon-iodine bond is relatively weak and can cleave to produce an ion corresponding to the 2,6-diisopropylphenoxyl radical cation (m/z 177) or an iodine cation (m/z 127). The observation of an ion at m/z 127 is highly indicative of an iodine-containing compound. docbrown.info

Alpha-cleavage: Similar to other alcohols and phenols, alpha-cleavage adjacent to the oxygen atom can occur, leading to characteristic fragments. youtube.com

By carefully analyzing the masses and relative intensities of these fragment ions, the proposed structure of this compound can be unequivocally confirmed. This level of detailed structural analysis is critical for ensuring the quality and purity of this important chemical intermediate.

Computational Chemistry and Theoretical Studies of 4 Iodo 2,6 Bis Isopropyl Phenol

Density Functional Theory (DFT) Investigations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

No studies were found that calculated the electronic structure of 4-Iodo-2,6-bis(isopropyl)phenol. Such a study would typically involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. Without dedicated research, data for these parameters for this compound remains unavailable.

Electrostatic Potential Surface and Charge Distribution Calculations

Similarly, there is no available research detailing the electrostatic potential surface or charge distribution of this compound. These calculations are crucial for understanding how the molecule interacts with other molecules, predicting sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules.

Solution-Phase Behavior and Solvent Effects

No molecular dynamics simulations have been published that describe the behavior of this compound in different solvents. Such studies would provide insight into its conformational flexibility and how its structure is influenced by the surrounding medium.

Intermolecular Interactions with Reactants and Catalysts

There is a lack of published research on the intermolecular interactions of this compound with potential reactants or catalysts, which would be essential for understanding its role in chemical reactions.

Elucidation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling can be used to map out the energy landscape of a chemical reaction, identifying the most likely pathways and the structures of high-energy transition states. No such studies have been performed or published for reactions involving this compound.

Activation Energy Barriers and Reaction Rate Predictions

Detailed computational studies determining the activation energy barriers and predicting reaction rates specifically for this compound are not extensively available in the current body of scientific literature. Such studies would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to model the reaction pathways of interest, for instance, in its role as a radical scavenger.

The activation energy (Ea) for the hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a free radical is a key parameter in assessing the antioxidant activity of hindered phenols. A lower activation energy barrier implies a faster reaction rate and, consequently, a more potent antioxidant. For this compound, this would involve the homolytic cleavage of the O-H bond to donate a hydrogen atom to a radical species.

Theoretical predictions of reaction rates would be derived from the calculated activation energies using transition state theory. The rate constant (k) is exponentially dependent on the activation energy, as described by the Arrhenius equation.

While specific data for this compound is scarce, general principles for hindered phenols suggest that the electronic effect of the para-substituent (in this case, iodine) would influence the O-H bond dissociation enthalpy (BDE). The iodine atom, being an electron-withdrawing group through induction but also capable of some electron donation through resonance, would subtly modulate the stability of the resulting phenoxyl radical. Computational studies on a range of substituted phenols could provide a qualitative understanding, but precise quantitative predictions for this specific molecule are not yet published.

Comparison of Proposed Mechanistic Pathways

The comparison of mechanistic pathways for reactions involving this compound through computational methods is also an area with limited specific research. Hindered phenols are known to react through several mechanisms, particularly in the context of oxidation and antioxidant action. These include:

Hydrogen Atom Transfer (HAT): As mentioned, this is a primary mechanism for radical scavenging.

Sequential Proton Loss Electron Transfer (SPLET): In polar solvents, the phenol (B47542) can first deprotonate to form a phenoxide anion, which then transfers an electron to the radical.

Radical Adduct Formation (RAF): A radical species may add to the aromatic ring of the phenol.

Computational studies would be instrumental in elucidating the preferred mechanistic pathway for this compound under different conditions (e.g., solvent polarity, nature of the radical species). By calculating the potential energy surfaces for each proposed pathway, the most energetically favorable route can be identified.

For iodinated phenols, there is also the possibility of reaction pathways involving the iodine substituent, such as its potential role in halogen bonding or its influence on the electronic structure of the aromatic ring, which could affect the regioselectivity of certain reactions. However, without specific computational studies on this compound, any discussion on the comparison of these pathways remains speculative and based on analogies to other halogenated or hindered phenols. Recent research has highlighted that the mechanism of iodine(III)-promoted oxidative dearomatization of phenols may proceed via a radical-chain pathway, where a phenoxyl radical is a key intermediate amazonaws.comnih.gov. This finding challenges previously proposed mechanisms and underscores the importance of detailed mechanistic investigations for reactions involving iodinated phenols amazonaws.comnih.gov.

Quantitative Structure-Reactivity Relationship (QSRR) Studies in Related Hindered Phenols

Quantitative Structure-Reactivity Relationship (QSRR) studies are a cornerstone of computational chemistry, aiming to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. While specific QSRR studies focusing on this compound are not prominent, a wealth of research exists on related hindered phenols, particularly concerning their antioxidant activity.

QSRR models for hindered phenols typically employ a variety of molecular descriptors, which can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, ionization potential (IP), electron affinity (EA), and partial atomic charges. For phenolic antioxidants, the O-H bond dissociation enthalpy (BDE) is a critical descriptor, as it quantifies the ease of hydrogen atom donation.

Steric Descriptors: These account for the spatial arrangement of atoms and groups within the molecule. For hindered phenols, the size and conformation of the ortho-substituents (isopropyl groups in this case) are crucial in determining the stability of the phenoxyl radical and preventing unwanted side reactions.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about its size, shape, and branching.

Thermodynamic Descriptors: Properties like the heat of formation and Gibbs free energy can also be used to model reactivity.

In the context of antioxidant activity, QSRR studies on hindered phenols have established strong correlations between properties like the BDE of the phenolic O-H bond and the rate of reaction with free radicals. The general consensus is that a lower BDE leads to higher antioxidant activity. The nature and position of substituents on the aromatic ring significantly influence the BDE. Electron-donating groups generally decrease the BDE, enhancing antioxidant potency, while electron-withdrawing groups tend to increase it. The bulky isopropyl groups at the ortho positions in this compound provide steric hindrance, which is known to increase the stability of the corresponding phenoxyl radical, thereby contributing to its antioxidant efficacy.

The following table summarizes some key molecular descriptors often used in QSRR studies of phenolic compounds and their general influence on antioxidant activity.

| Descriptor Category | Specific Descriptor | General Influence on Antioxidant Activity |

| Electronic | Bond Dissociation Enthalpy (BDE) of O-H | Lower values correlate with higher activity. |

| Ionization Potential (IP) | Lower values can favor electron transfer mechanisms. | |

| HOMO Energy | Higher values indicate greater electron-donating ability. | |

| Steric | Steric Hindrance at ortho positions | Increased hindrance can enhance stability of the phenoxyl radical. |

| Molecular Volume/Surface Area | Can influence solubility and accessibility to reaction centers. | |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Affects the distribution of the antioxidant in multiphasic systems. |

These relationships, established through the study of various substituted phenols, provide a framework for predicting the potential reactivity of this compound. However, it is important to reiterate that direct experimental or computational data for this specific compound would be necessary for a precise and quantitative assessment.

Derivatization and Selective Functionalization of 4 Iodo 2,6 Bis Isopropyl Phenol

Transformations at the Phenolic Hydroxyl Group

The reactivity of the hydroxyl group in 4-Iodo-2,6-bis(isopropyl)phenol is a cornerstone of its chemical versatility, allowing for the introduction of a wide array of functional groups through various reactions.

O-Alkylation and O-Acylation Reactions

The phenolic proton of this compound can be readily abstracted by a suitable base to form a phenoxide, which then acts as a nucleophile in O-alkylation and O-acylation reactions. The steric hindrance imposed by the two ortho-isopropyl groups significantly influences the choice of reagents and reaction conditions.

O-Alkylation: This process involves the formation of an ether linkage. Due to steric congestion around the oxygen atom, primary alkyl halides are the most effective alkylating agents. The reaction typically proceeds via an SN2 mechanism.

| Reagent Category | Specific Reagent Example | Product Type | Expected Reactivity |

| Alkyl Halide | Methyl iodide (CH₃I) | Methoxy ether | High |

| Alkyl Halide | Ethyl bromide (CH₃CH₂Br) | Ethoxy ether | Moderate |

| Alkyl Halide | Isopropyl bromide ((CH₃)₂CHBr) | Isopropoxy ether | Low to negligible |

| Alkyl Halide | tert-Butyl chloride ((CH₃)₃CCl) | tert-Butoxy ether | Negligible |

O-Acylation: This reaction leads to the formation of esters. Acyl halides and anhydrides are common acylating agents. The reaction is often catalyzed by a base, such as pyridine or triethylamine, which neutralizes the acidic byproduct. Similar to O-alkylation, less sterically demanding acylating agents are preferred.

| Reagent Category | Specific Reagent Example | Product Type | Expected Reactivity |

| Acyl Halide | Acetyl chloride (CH₃COCl) | Acetate (B1210297) ester | High |

| Acyl Halide | Propionyl chloride (CH₃CH₂COCl) | Propionate ester | Moderate |

| Acyl Anhydride | Acetic anhydride ((CH₃CO)₂O) | Acetate ester | High |

| Acyl Anhydride | Trifluoroacetic anhydride ((CF₃CO)₂O) | Trifluoroacetate ester | High |

Formation of Metal Phenoxide Complexes and Their Reactivity

The acidic nature of the phenolic proton allows for the formation of metal phenoxide complexes upon reaction with various metal reagents. These complexes can exhibit unique reactivity and are often used as catalysts or intermediates in organic synthesis.

The reaction of this compound with organometallic reagents or strong bases containing metals such as lithium, aluminum, or titanium can lead to the corresponding metal phenoxides. The bulky isopropyl groups can play a crucial role in stabilizing these complexes and influencing their geometry and subsequent reactivity.

| Metal Reagent | Product Type | Potential Applications |

| n-Butyllithium (n-BuLi) | Lithium phenoxide | Intermediate for further functionalization |

| Trimethylaluminum (AlMe₃) | Aluminum phenoxide | Lewis acid catalyst |

| Titanium isopropoxide (Ti(OⁱPr)₄) | Titanium phenoxide | Catalyst in polymerization and asymmetric synthesis |

Modifications of the Aromatic Ring

The aromatic ring of this compound is amenable to various modifications, including the introduction of new substituents, which can significantly alter the electronic and steric properties of the molecule.

Directed Ortho-Metallation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. The hydroxyl group, or a derivative thereof, can act as a directed metalation group (DMG), guiding a strong base to deprotonate an adjacent ortho position. In the case of this compound, the ortho positions are already substituted with bulky isopropyl groups, which would likely sterically hinder this approach. However, conversion of the hydroxyl group to a more powerful DMG, such as a carbamate, could potentially facilitate metalation at the less hindered meta positions, although this is not a standard DoM protocol.

Introduction of Additional Functionalities via Electrophilic/Nucleophilic Pathways

Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a strongly activating, ortho-, para-directing group. In this compound, the para position is blocked by the iodine atom, and the ortho positions are sterically hindered by the isopropyl groups. Therefore, electrophilic substitution is expected to be challenging. If it were to occur, it would most likely take place at the meta positions, which are electronically disfavored but sterically more accessible.

Nucleophilic Aromatic Substitution (NAS): The presence of an iodine atom on the aromatic ring opens the possibility for nucleophilic aromatic substitution, although this typically requires strong activation by electron-withdrawing groups, which are absent in this molecule. Alternatively, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at the C-I bond are highly feasible and provide a versatile route to introduce a wide range of substituents.

| Reaction Type | Reagent Example | Potential Product |

| Suzuki Coupling | Arylboronic acid | Biaryl derivative |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne derivative |

| Heck Coupling | Alkene | Aryl-alkene derivative |

| Buchwald-Hartwig Amination | Amine | Aryl-amine derivative |

Chemical Modifications of the Isopropyl Side Chains

The isopropyl groups of this compound are generally less reactive than the phenolic hydroxyl group and the aromatic ring. However, under specific conditions, they can undergo chemical modifications.

The benzylic protons on the isopropyl groups are susceptible to free-radical halogenation, although this process may lack selectivity and could lead to a mixture of products. Oxidation of the isopropyl groups is also a possibility but would require harsh conditions that might also affect other parts of the molecule. Given the steric hindrance and the presence of more reactive sites, selective functionalization of the isopropyl side chains remains a significant synthetic challenge.

Selective Oxidation or Halogenation of Aliphatic Positions

The aliphatic isopropyl groups of this compound represent potential sites for selective functionalization through oxidation or halogenation. These reactions, typically proceeding via radical mechanisms, can introduce new functional groups that serve as handles for further derivatization.

Selective Oxidation:

The benzylic positions of the isopropyl groups are susceptible to oxidation under specific conditions. While direct oxidation of this compound at these positions is not extensively documented in dedicated studies, analogous reactions on similar sterically hindered phenols provide insight into potential synthetic strategies. Biocatalytic systems, for instance, have demonstrated the ability to selectively oxidize the aliphatic C-H bonds of various p- and m-alkylated phenols in a controlled manner nih.gov. Such enzymatic approaches could potentially be applied to introduce hydroxyl groups at the benzylic carbons of the isopropyl substituents.

Chemical methods involving reagents known for selective benzylic oxidation could also be explored. The choice of oxidant is crucial to avoid competing reactions at the electron-rich phenol (B47542) ring. Mild oxidizing agents might favor the formation of the corresponding tertiary alcohols or ketones.

Selective Halogenation:

Free-radical halogenation offers a route to introduce halogen atoms at the aliphatic positions of this compound wikipedia.org. This type of reaction is characteristic of alkanes and alkyl-substituted aromatic compounds when exposed to UV light or in the presence of a radical initiator wikipedia.org. For the isopropyl groups, the tertiary benzylic hydrogen is the most likely site for abstraction by a halogen radical, leading to the formation of a stable tertiary benzylic radical. Subsequent reaction with a halogen molecule would yield the corresponding benzylic halide.

N-Bromosuccinimide (NBS) is a common reagent for selective benzylic bromination, often used with a radical initiator like AIBN or under photochemical conditions. This method could plausibly be employed to selectively brominate the isopropyl groups of this compound. The resulting benzylic halides are versatile intermediates for subsequent nucleophilic substitution or elimination reactions.

Interactive Data Table: Plausible Selective Aliphatic Functionalization Reactions

| Reaction Type | Potential Reagents/Conditions | Expected Product Class | Notes |

| Benzylic Oxidation | Biocatalytic system (e.g., P450 monooxygenase) | Tertiary alcohol | High selectivity is often achievable with enzymatic methods. |

| Benzylic Oxidation | Mild chemical oxidant (e.g., KMnO4 under controlled pH) | Tertiary alcohol or Ketone | Careful control of reaction conditions is necessary to prevent over-oxidation or ring modification. |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), radical initiator (AIBN), CCl4 | Benzylic bromide | A well-established method for selective benzylic bromination. |

| Benzylic Halogenation | Cl2, UV light | Benzylic chloride | Less selective than bromination and may lead to multiple halogenations. |

Transformations Leading to Spirocyclic or Fused Ring Systems

The structure of this compound provides multiple avenues for the construction of more complex molecular architectures, including spirocyclic and fused ring systems. These transformations can leverage the reactivity of the phenolic hydroxyl group, the aromatic ring, and the iodine substituent.

Spirocyclic Systems:

The formation of spirodienones from hindered phenols is a well-established transformation. This typically involves an oxidative dearomatization process where the phenol is oxidized to a phenoxonium ion or a phenoxy radical, which then undergoes intramolecular cyclization with a tethered nucleophile. While direct oxidative spirocyclization of this compound would require a pre-installed tether, its derivatives can be designed for such transformations. For instance, etherification of the phenolic hydroxyl with a chain containing a terminal nucleophile could set the stage for a subsequent oxidative cyclization to form a spirocyclic compound. Electrochemical methods have also emerged for the dearomative spirocyclization of arenol derivatives, offering a clean alternative to chemical oxidants rsc.org.

Fused Ring Systems:

The iodo-substituent on the aromatic ring is a key functional group for the synthesis of fused ring systems, primarily through palladium-catalyzed cross-coupling reactions. An intramolecular Heck reaction is a powerful tool for this purpose wikipedia.org. This would involve first attaching an alkene-containing side chain to the phenol, typically via etherification of the hydroxyl group. In the presence of a palladium catalyst, the aryl iodide can undergo oxidative addition, followed by intramolecular insertion of the tethered alkene and subsequent β-hydride elimination to form a fused ring system. The regioselectivity of the cyclization can often be controlled by the length and nature of the tether.

Furthermore, oxidative cyclization can be employed to construct fused heterocyclic systems. For example, the reaction of phenols with various reagents can lead to the formation of benzo-fused heterocycles organic-chemistry.org. The specific strategy would depend on the desired heterocyclic ring.

Interactive Data Table: Plausible Routes to Spirocyclic and Fused Ring Systems

| Target System | Synthetic Strategy | Key Reaction | Potential Reagents/Conditions | Expected Intermediate/Product Class |

| Spirocyclic | Oxidative Dearomatization/Spirocyclization | Intramolecular nucleophilic attack on an oxidized phenol ring | 1. Tether installation (e.g., Williamson ether synthesis). 2. Oxidation (e.g., PhI(OAc)2, electrochemical oxidation). | Spirodienone |

| Fused Ring | Intramolecular Heck Reaction | Palladium-catalyzed intramolecular C-C bond formation | 1. Alkene tether installation. 2. Pd(0) catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand, base. | Fused carbocycle or heterocycle |

| Fused Heterocycle | Oxidative Cyclization | Intramolecular C-N or C-O bond formation | Varies depending on the desired heterocycle (e.g., reaction with nitriles and DMSO for benzoxazines). | Benzo-fused N- or O-heterocycle |

Advanced Analytical Methodologies for Research and Quality Control of 4 Iodo 2,6 Bis Isopropyl Phenol

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is a cornerstone for the analysis of 4-Iodo-2,6-bis(isopropyl)phenol, enabling the separation and quantification of the target compound from a complex mixture of reactants, intermediates, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a powerful tool for the quantitative analysis of phenolic compounds, including iodinated and alkylated phenols. vt.edu It is routinely used to determine the purity of this compound and to monitor the progress of its synthesis. The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

For the analysis of compounds structurally similar to this compound, such as 2,6-diisopropylphenol and other iodophenols, reversed-phase HPLC is a common approach. vt.edunih.gov A C18 column is frequently employed as the stationary phase due to its hydrophobicity, which allows for good retention and separation of relatively non-polar molecules.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a mixture, from polar impurities to the less polar target compound. The UV detector is commonly set at a wavelength where the phenol (B47542) chromophore exhibits strong absorbance, typically around 254 nm or 280 nm, to ensure high sensitivity. vt.edudtu.dk

Table 1: Illustrative HPLC Parameters for Analysis of Alkylated and Iodinated Phenols

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile or Methanol |

| Elution | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 254 nm or 280 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table presents typical starting conditions for method development, based on the analysis of related phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity

GC-MS is an indispensable technique for identifying and quantifying volatile and semi-volatile organic compounds. In the context of this compound, it is particularly useful for detecting volatile byproducts from the synthesis process and for confirming the identity and purity of the final product. vt.edu The coupling of a gas chromatograph with a mass spectrometer provides both high-resolution separation and definitive structural information.

Prior to analysis, derivatization of the phenolic hydroxyl group may be performed to increase the volatility and thermal stability of the analyte, although direct analysis is also common for many phenols. epa.govnih.gov A common derivatization agent is pentafluorobenzyl bromide (PFBBr). epa.gov The sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. The column, typically a fused silica capillary coated with a non-polar or medium-polarity stationary phase like 5% phenyl-methylpolysiloxane, separates the components based on their boiling points and interactions with the stationary phase. oiv.int

As components elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the unambiguous identification of the compound and any impurities. thermofisher.com

Table 2: Representative GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Setting |

|---|---|

| Column | Fused silica capillary (e.g., 30 m x 0.25 mm) with a 5% phenyl-methylpolysiloxane stationary phase |

| Injector Temperature | 250-280 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Program | Initial temperature of 50-70 °C, ramped to 280-300 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-500 amu |

This table provides typical parameters for the GC-MS analysis of halogenated and alkylated phenols.

Thermal Analysis Techniques for Material Characterization (e.g., TGA, DSC of derivatives)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for characterizing the thermal stability and phase behavior of materials. particletechlabs.com While specific TGA and DSC data for this compound are not widely published, the analysis of its derivatives and other organoiodine compounds provides valuable insights into the expected thermal properties. rsc.orgnih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. particletechlabs.com DSC is used to determine melting points, glass transitions, and the enthalpies of phase transitions. For derivatives of this compound, DSC can provide information on crystallinity and polymorphism. Studies on related hypervalent iodine compounds have shown exothermic decomposition events occurring at temperatures around 200 °C. rsc.org

Table 3: Expected Thermal Analysis Data for a Hypothetical Derivative of this compound

| Technique | Parameter Measured | Expected Observation |

|---|---|---|

| TGA | Onset of Decomposition | A significant mass loss indicating thermal decomposition, potentially in a multi-step process. |

| TGA | Residue at High Temp. | The percentage of material remaining after heating, providing information on char formation or inorganic content. |

| DSC | Melting Point (Tm) | A sharp endothermic peak corresponding to the melting of a crystalline solid. |

| DSC | Decomposition Enthalpy (ΔHdec) | An exothermic or endothermic peak associated with the energy released or absorbed during decomposition. |

This table is illustrative and based on general characteristics observed for organoiodine compounds and other complex organic molecules. rsc.orgnih.gov

Elemental Analysis for Stoichiometric Verification of Synthesized Compounds

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (such as nitrogen and sulfur) in a sample. For heteroatom-containing compounds like this compound, specific methods are used to determine the iodine content. This analysis provides an empirical formula for the compound, which can be compared to the theoretical formula to verify its stoichiometric purity.

The process typically involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, etc.) are separated and quantified. The iodine content can be determined by various methods, including titration or ion chromatography after combustion and absorption.

The experimental values obtained from elemental analysis should agree with the calculated theoretical values within a narrow margin of error (typically ±0.4%) to confirm the identity and purity of the synthesized compound. This verification is a critical step in the characterization of any newly synthesized molecule.

Table 4: Theoretical Elemental Composition of this compound (C₁₂H₁₇IO)

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Theoretical % |

|---|---|---|---|---|

| Carbon | C | 12.01 | 304.17 | 47.38% |

| Hydrogen | H | 1.01 | 304.17 | 5.63% |

| Iodine | I | 126.90 | 304.17 | 41.72% |

The data in this table represents the calculated theoretical percentages for each element in the compound.

Future Perspectives and Emerging Research Directions for 4 Iodo 2,6 Bis Isopropyl Phenol

Exploration of Novel Catalytic Transformations

The presence of a reactive carbon-iodine bond makes 4-Iodo-2,6-bis(isopropyl)phenol an excellent substrate for a variety of catalytic cross-coupling reactions, a cornerstone of modern organic synthesis. ontosight.ai While its use in well-established transformations like the Suzuki-Miyaura and Sonogashira couplings is anticipated, future research is set to explore more intricate and novel catalytic applications. conicet.gov.arnih.gov

Palladium-catalyzed reactions are a major focus, with the potential to form new carbon-carbon and carbon-heteroatom bonds. nobelprize.org For instance, the Sonogashira coupling of related iodinated compounds with terminal alkynes has been demonstrated to proceed efficiently, suggesting similar reactivity for this compound to create complex conjugated systems. acs.org The development of novel palladium catalysts, including those with specialized ligands, will be crucial in expanding the scope of these reactions, enabling the coupling of a wider range of partners under milder conditions. organic-chemistry.org

Beyond traditional cross-coupling, the unique electronic and steric properties of this phenol (B47542) derivative could be leveraged in other catalytic systems. This includes exploring its potential as a ligand or precursor to a ligand in transition metal catalysis. The phenolic hydroxyl group can be readily modified, opening avenues for the synthesis of novel bidentate or tridentate ligands that can influence the selectivity and activity of catalytic processes.

A summary of potential catalytic transformations is presented in the table below:

| Catalytic Reaction | Coupling Partner | Potential Product Class |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids/esters | Biaryls, styrenes |

| Sonogashira Coupling | Terminal alkynes | Aryl alkynes |

| Heck Coupling | Alkenes | Substituted alkenes |

| Buchwald-Hartwig Amination | Amines | Aryl amines |

| Ullmann Condensation | Alcohols, thiols | Diaryl ethers, diaryl thioethers |

Integration into Advanced Functional Materials and Nanotechnology